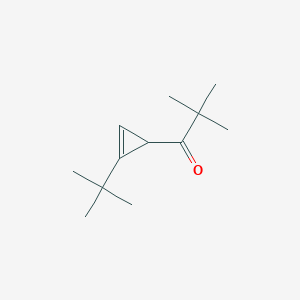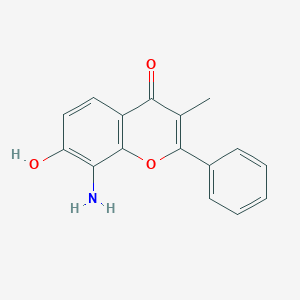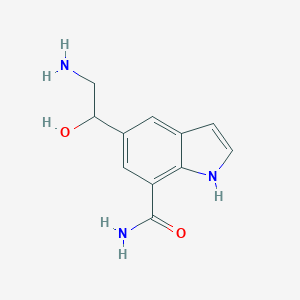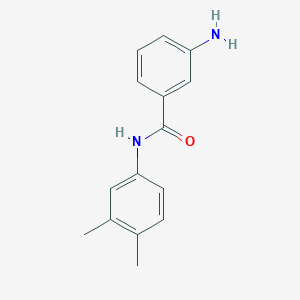![molecular formula C9H6N2O B008825 4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile CAS No. 104501-05-5](/img/structure/B8825.png)
4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile
Übersicht
Beschreibung
4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile, also known as FPC, is a heterocyclic compound with potential applications in scientific research. It is a pyrrole derivative that has a formyl group and a propynyl group attached to the pyrrole ring. FPC has been synthesized using various methods and has shown promising results in scientific research.
Wirkmechanismus
The mechanism of action of 4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile involves its ability to undergo a photochemical reaction upon exposure to light. 4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile absorbs light in the blue-green region of the spectrum and undergoes a photochemical reaction to produce singlet oxygen, a highly reactive form of oxygen that can cause oxidative damage to cells. Singlet oxygen can react with various cellular components, such as lipids, proteins, and DNA, leading to cell death.
Biochemische Und Physiologische Effekte
4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile has been shown to have biochemical and physiological effects in cells and tissues. 4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile can selectively detect ROS in cells and tissues and has been used for imaging ROS in live cells. 4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile has also been shown to induce cell death in cancer cells upon exposure to light, making it a potential photosensitizer for PDT. 4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile has been shown to have low cytotoxicity and is well-tolerated by cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile in lab experiments include its selectivity for detecting ROS, its ability to induce cell death in cancer cells upon exposure to light, and its low cytotoxicity. The limitations of using 4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile in lab experiments include its sensitivity to light, which can cause photochemical reactions and affect the results of experiments, and its potential for non-specific binding to cellular components, which can affect its selectivity for detecting ROS.
Zukünftige Richtungen
For the use of 4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile in scientific research include the development of new methods for synthesizing 4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile, the optimization of 4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile for use as a photosensitizer for PDT, and the development of new applications for 4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile in imaging and sensing. 4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile can also be used in combination with other compounds to enhance its selectivity and efficacy. Further studies are needed to fully understand the mechanism of action of 4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile and its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile has potential applications in scientific research as a fluorescent probe for detecting reactive oxygen species (ROS) and as a photosensitizer for photodynamic therapy (PDT). ROS are highly reactive molecules that play a crucial role in various biological processes but can also cause oxidative damage to cells. 4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile can selectively detect ROS in cells and tissues and has been used for imaging ROS in live cells. 4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile has also been used as a photosensitizer for PDT, a non-invasive cancer treatment that involves the activation of a photosensitizer by light to produce reactive oxygen species that can kill cancer cells.
Eigenschaften
CAS-Nummer |
104501-05-5 |
|---|---|
Produktname |
4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile |
Molekularformel |
C9H6N2O |
Molekulargewicht |
158.16 g/mol |
IUPAC-Name |
4-formyl-1-prop-2-ynylpyrrole-2-carbonitrile |
InChI |
InChI=1S/C9H6N2O/c1-2-3-11-6-8(7-12)4-9(11)5-10/h1,4,6-7H,3H2 |
InChI-Schlüssel |
ARCZLTKZMALRKZ-UHFFFAOYSA-N |
SMILES |
C#CCN1C=C(C=C1C#N)C=O |
Kanonische SMILES |
C#CCN1C=C(C=C1C#N)C=O |
Synonyme |
1H-Pyrrole-2-carbonitrile, 4-formyl-1-(2-propynyl)- (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

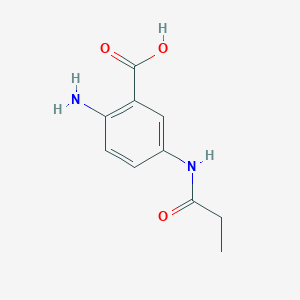


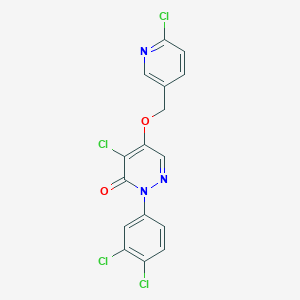
![5-[[2-[[5-(Diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid;hydrochloride](/img/structure/B8755.png)

![(E)-6,7-dihydrobenzo[b]thiophen-4(5h)-one oxime](/img/structure/B8759.png)
![Diphenyl-(4-phenylsulfanylphenyl)sulfanium;[4-(4-diphenylsulfoniophenyl)sulfanylphenyl]-diphenylsulfanium;trihexafluorophosphate](/img/structure/B8761.png)

